

# role of bromide in bromodichloroacetic acid formation

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An In-depth Technical Guide on the Core Role of Bromide in **Bromodichloroacetic acid** Formation

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

The presence of bromide in source water is a critical factor in the formation of **bromodichloroacetic acid** (BDCAA), a disinfection byproduct (DBP) of potential health concern. During chlorination, a common water treatment process, bromide is oxidized to hypobromous acid, which is a more reactive halogenating agent than hypochlorous acid. This increased reactivity leads to the formation of a suite of brominated and mixed bromo-chloro DBPs, including BDCAA. The concentration of bromide, along with other factors such as pH, temperature, and the nature of natural organic matter (NOM), significantly influences the speciation and concentration of haloacetic acids (HAAs). This guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data related to the formation of BDCAA in the presence of bromide.

## The Chemical Pathway of Bromodichloroacetic Acid Formation

The formation of **bromodichloroacetic acid** during water chlorination is a multi-step process initiated by the oxidation of bromide. The key reactions are outlined below.



#### **Oxidation of Bromide**

When chlorine (in the form of hypochlorous acid, HOCl) is introduced into water containing bromide ions (Br-), a rapid oxidation-reduction reaction occurs, forming hypobromous acid (HOBr).

This reaction is fundamental to the subsequent formation of brominated DBPs.

#### **Reaction with Natural Organic Matter (NOM)**

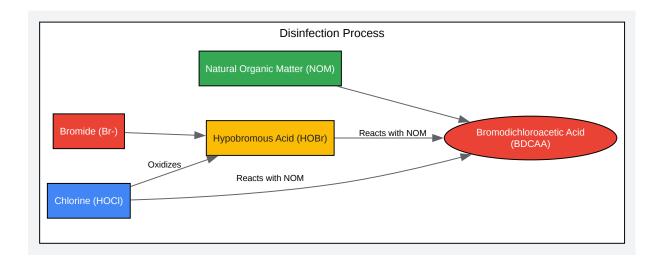
Both hypochlorous acid and hypobromous acid react with natural organic matter (NOM), which is a complex mixture of organic compounds present in water sources. However, hypobromous acid is a more potent halogenating agent than hypochlorous acid.[1][2] This leads to the preferential incorporation of bromine into the structure of NOM.

#### **Formation of Bromodichloroacetic Acid**

The reaction of hypobromous acid and hypochlorous acid with NOM precursors leads to the formation of a variety of haloacetic acids. **Bromodichloroacetic acid** (CHCl<sub>2</sub>BrCOOH) is a mixed haloacetic acid, indicating that both chlorine and bromine have been incorporated into the final molecule. The general pathway involves the halogenation of activated organic precursors within the NOM matrix, followed by oxidation and rearrangement reactions.

The following diagram illustrates the overall reaction pathway:





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**Figure 1:** Simplified reaction pathway for the formation of **Bromodichloroacetic Acid** (BDCAA).

## Quantitative Data on Bromide's Influence on BDCAA Formation

The concentration of bromide in the source water has a direct and significant impact on the formation and speciation of haloacetic acids. As bromide levels increase, there is a distinct shift from chlorinated HAAs to brominated and mixed bromo-chloro HAAs, including BDCAA.



Initial Bromide Concentration (µg/L)	Resulting BDCAA Concentration (µg/L)	Other Key Haloacetic Acids Formed	Reference Study Conditions
< 2 (Detection Limit)	< 2 to 15	Dichloroacetic acid, Trichloroacetic acid	Nationwide survey of 12 US water treatment plants with varying source water quality.
72 - 412	4.68 - 10.8	Bromochloroacetic acid, Dibromoacetic acid	Study of US utilities with moderate to high bromide concentrations.[3]
160 (ambient)	Increased formation observed	Dichloroacetic acid, Trichloroacetic acid, Dibromoacetic acid, Tribromoacetic acid, Bromochloroacetic acid, Dibromochloroacetic acid	Study on Biscayne Aquifer water with high NOM content.[4]
0 - 2400 (0 - 30 μΜ)	Molar yields increased with initial bromide	Trihalomethanes (THMs) also increased	Laboratory study on two natural waters with fortified bromide levels.[5]

Note: The formation of BDCAA is also influenced by other factors such as the concentration and nature of NOM, chlorine dose, pH, temperature, and reaction time. Therefore, the values presented in the table should be considered within the context of the specific experimental conditions of the cited studies.

## Experimental Protocols for Studying BDCAA Formation

The standard method for the analysis of haloacetic acids, including **bromodichloroacetic acid**, in drinking water is the US Environmental Protection Agency (EPA) Method 552.2. This



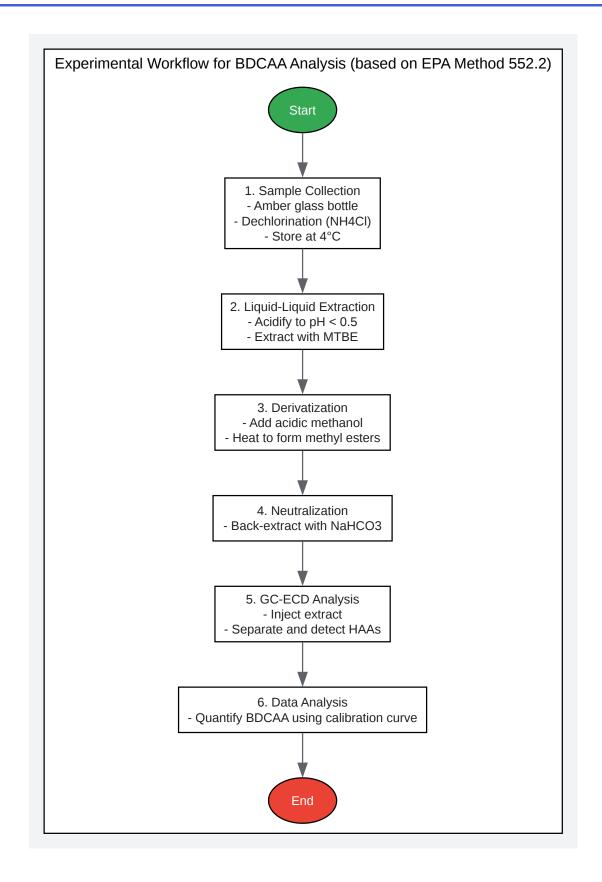
method involves liquid-liquid extraction, derivatization, and analysis by gas chromatography with an electron capture detector (GC-ECD).

### **Summary of US EPA Method 552.2**

- Sample Collection and Preservation: Collect water samples in amber glass bottles with Teflon-lined caps. Dechlorinate the sample at the time of collection by adding ammonium chloride. Store samples at 4°C.
- Extraction: Acidify a measured volume of the water sample to a pH of <0.5 with a strong acid. Extract the haloacetic acids from the aqueous phase into an organic solvent, typically methyl tert-butyl ether (MTBE).
- Derivatization: Convert the extracted haloacetic acids into their more volatile methyl esters by adding acidic methanol and heating the mixture.
- Back-Extraction and Neutralization: Neutralize the acidic extract by back-extracting with a saturated sodium bicarbonate solution. This step removes co-extracted acids that could interfere with the analysis.
- Analysis: Analyze the final extract using a gas chromatograph equipped with an electron capture detector (GC-ECD). The ECD is highly sensitive to halogenated compounds, making it ideal for detecting haloacetic acids at low concentrations.
- Quantification: Quantify the concentration of each haloacetic acid by comparing the peak areas in the sample chromatogram to those of known calibration standards.

The following diagram illustrates the experimental workflow for the analysis of BDCAA.





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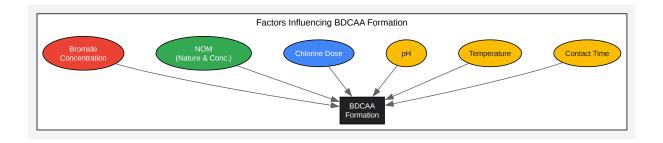
Figure 2: Experimental workflow for the analysis of Bromodichloroacetic Acid (BDCAA).



### **Logical Relationships and Influencing Factors**

The formation of **bromodichloroacetic acid** is not solely dependent on the presence of bromide. A complex interplay of various factors governs the reaction kinetics and the final concentration of BDCAA.

The following diagram illustrates the logical relationships between key factors influencing BDCAA formation.



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**Figure 3:** Logical relationships of factors influencing **Bromodichloroacetic Acid** (BDCAA) formation.

#### Conclusion

The presence of bromide in source water is a pivotal factor in the formation of bromodichloroacetic acid during chlorination. The oxidation of bromide to the more reactive hypobromous acid accelerates the halogenation of natural organic matter, leading to a shift in the speciation of haloacetic acids towards brominated and mixed bromo-chloro forms. Understanding the intricate interplay of bromide concentration with other water quality parameters and treatment conditions is essential for developing effective strategies to minimize the formation of BDCAA and other potentially harmful disinfection byproducts in drinking water. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to further investigate the toxicological implications and mitigation strategies related to BDCAA.



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